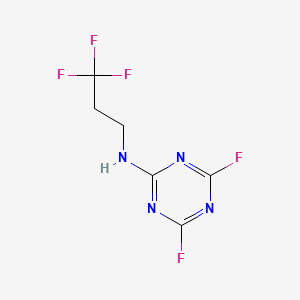
4,6-Difluoro-N-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoro-N-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine is a fluorinated triazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-N-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine typically involves the reaction of a triazine precursor with fluorinating agents. Common synthetic routes may include:
Nucleophilic substitution reactions: Using fluorine-containing nucleophiles to introduce fluorine atoms into the triazine ring.
Direct fluorination: Employing fluorine gas or other fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in specialized reactors designed to handle highly reactive fluorinating agents. The process may include:
Batch or continuous flow reactors: To ensure precise control over reaction conditions.
Purification steps: Such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-N-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution reactions: Where fluorine atoms can be replaced by other nucleophiles.
Oxidation and reduction reactions: Depending on the specific conditions and reagents used.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Oxidizing agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazines, while oxidation or reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex fluorinated compounds.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Possible applications in drug development due to its unique chemical properties.
Industry: Use in the production of advanced materials, such as polymers or coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-N-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine would depend on its specific application
Covalent bonding: With nucleophilic sites on proteins or other biomolecules.
Non-covalent interactions: Such as hydrogen bonding or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
4,6-Difluoro-1,3,5-triazin-2-amine: Lacks the trifluoropropyl group but shares the triazine core.
N-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine: Lacks the difluoro substitution on the triazine ring.
Uniqueness
4,6-Difluoro-N-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine is unique due to the presence of both difluoro and trifluoropropyl groups, which can impart distinct chemical and physical properties, such as increased lipophilicity and stability.
Properties
CAS No. |
89091-28-1 |
|---|---|
Molecular Formula |
C6H5F5N4 |
Molecular Weight |
228.12 g/mol |
IUPAC Name |
4,6-difluoro-N-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H5F5N4/c7-3-13-4(8)15-5(14-3)12-2-1-6(9,10)11/h1-2H2,(H,12,13,14,15) |
InChI Key |
YGTQZPHFUVJREV-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC1=NC(=NC(=N1)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


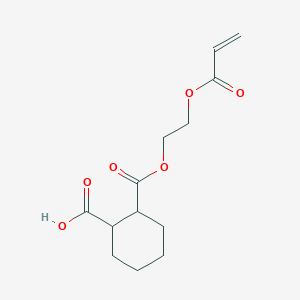
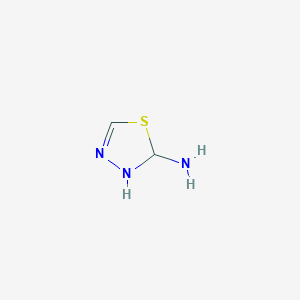
![Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate](/img/structure/B14129234.png)
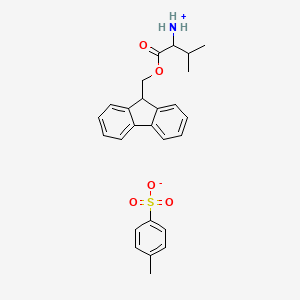
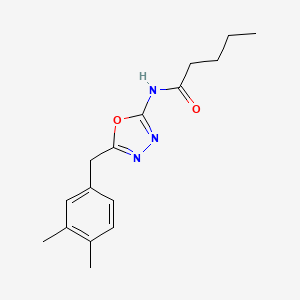
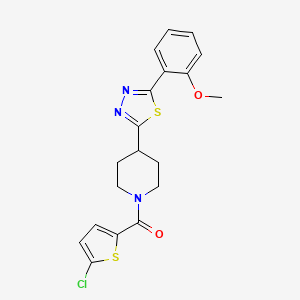
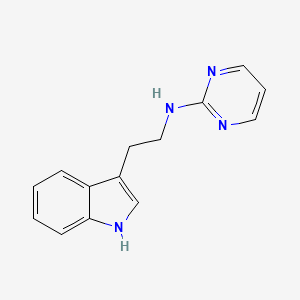

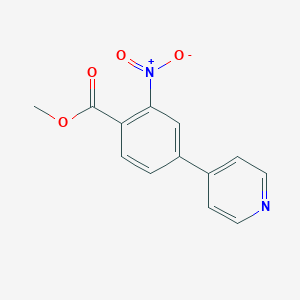
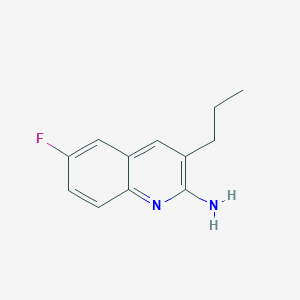

![[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-chloroacetate](/img/structure/B14129303.png)

![2-(5-Bromopentyl)benzo[d]oxazole](/img/structure/B14129325.png)
